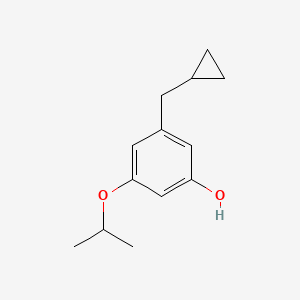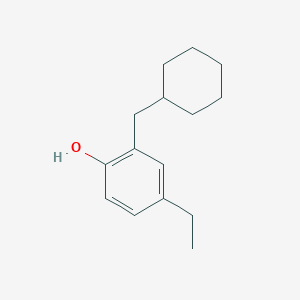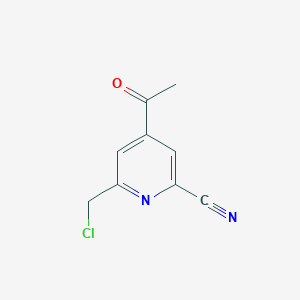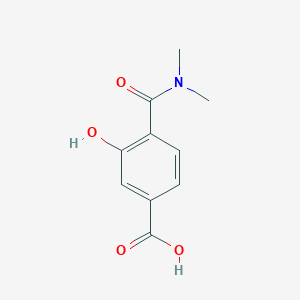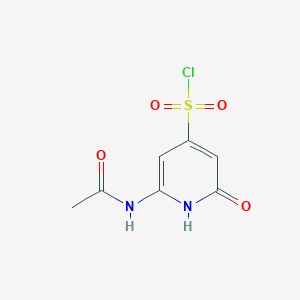
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into the pyridine ring. One common method is the reaction of 2-(Acetylamino)-6-hydroxypyridine with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The hydroxypyridine moiety can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Hydrolysis is usually performed using water or aqueous bases like sodium hydroxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins or other biological targets, thereby altering their function or activity.
類似化合物との比較
Similar Compounds
2-(Acetylamino)-6-hydroxypyridine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
2-(Acetylamino)-6-hydroxypyridine-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-hydroxypyridine-4-sulfonyl chloride is unique due to the presence of both the acetylamino and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C7H7ClN2O4S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC名 |
2-acetamido-6-oxo-1H-pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4(11)9-6-2-5(15(8,13)14)3-7(12)10-6/h2-3H,1H3,(H2,9,10,11,12) |
InChIキー |
NGPUPUFJMAGANZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=O)N1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



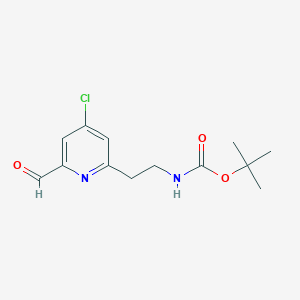
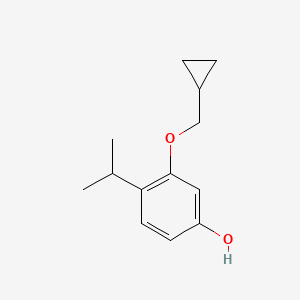
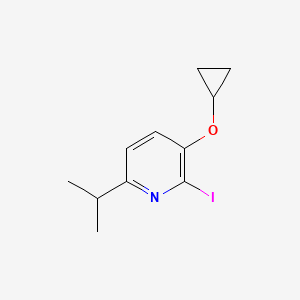
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
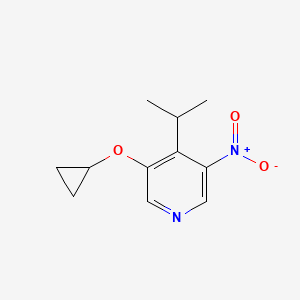
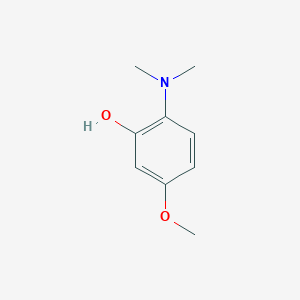
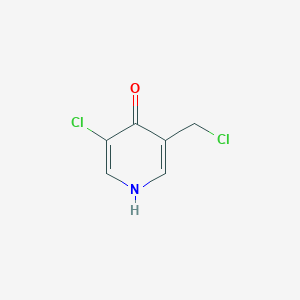
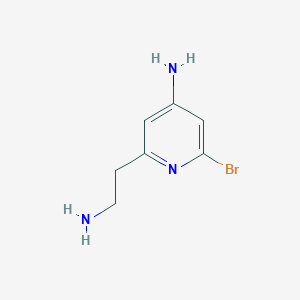
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
